molecular formula C9H7F3O2 B161806 Acetic acid, trifluoro-, o-tolyl ester CAS No. 1736-10-3

Acetic acid, trifluoro-, o-tolyl ester

Cat. No. B161806
CAS RN: 1736-10-3
M. Wt: 204.15 g/mol
InChI Key: GCOLNXKRTCVNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, trifluoro-, o-tolyl ester is a chemical compound that is commonly known as Trifluoroacetic anhydride. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. Trifluoroacetic anhydride is an important reagent used in the synthesis of various organic compounds.

Mechanism Of Action

Trifluoroacetic anhydride reacts with various functional groups such as alcohols, amines, and carboxylic acids. The reaction occurs through the formation of an acyl intermediate, which then undergoes nucleophilic attack by the functional group. The reaction yields the corresponding ester or amide. The mechanism of the reaction can be represented as follows:
R-OH + CF3C(O)O(CO)CH3 → R-C(O)-O-CF3 + CH3COOH

Biochemical And Physiological Effects

Trifluoroacetic anhydride is a highly reactive compound and can cause severe burns upon contact with skin. It is also a potent irritant to the eyes and respiratory system. Trifluoroacetic anhydride is not known to have any significant biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

Trifluoroacetic anhydride is a highly reactive and versatile reagent that is widely used in various scientific research applications. Its main advantage is its ability to react with various functional groups, which makes it an important reagent in organic synthesis. However, its highly reactive nature also makes it potentially hazardous to handle. Trifluoroacetic anhydride is also expensive and not readily available, which can limit its use in some lab experiments.

Future Directions

Trifluoroacetic anhydride has a wide range of potential future applications in various fields of research. One potential area of future research is in the development of new synthetic methodologies using Trifluoroacetic anhydride. Another area of future research is in the development of new analytical techniques using Trifluoroacetic anhydride as a derivatizing agent. Additionally, Trifluoroacetic anhydride may have potential applications in the development of new materials such as polymers, coatings, and adhesives.

Synthesis Methods

Trifluoroacetic anhydride is synthesized by reacting trifluoroacetic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction yields Trifluoroacetic anhydride and acetic acid as the by-product. The reaction can be represented as follows:
CF3COOH + (CH3CO)2O → CF3C(O)O(CO)CH3 + CH3COOH

Scientific Research Applications

Trifluoroacetic anhydride is a versatile reagent used in various scientific research applications. It is widely used in the synthesis of various organic compounds, including peptides, nucleotides, and carbohydrates. Trifluoroacetic anhydride is also used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS). It is also used in the preparation of polymers, coatings, and adhesives.

properties

CAS RN

1736-10-3

Product Name

Acetic acid, trifluoro-, o-tolyl ester

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

(2-methylphenyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C9H7F3O2/c1-6-4-2-3-5-7(6)14-8(13)9(10,11)12/h2-5H,1H3

InChI Key

GCOLNXKRTCVNHL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1OC(=O)C(F)(F)F

synonyms

Trifluoroacetic acid o-tolyl ester

Origin of Product

United States

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